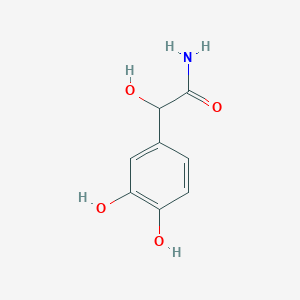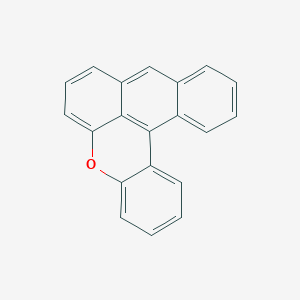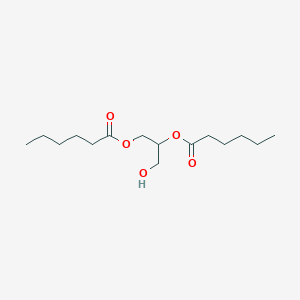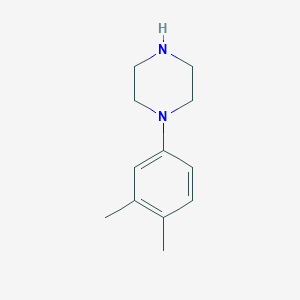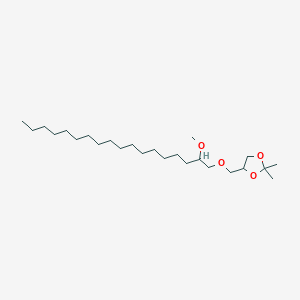
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MO-DMDL, is a chemical compound that has been extensively studied for its potential use in scientific research. MO-DMDL is a derivative of dioxolane, a cyclic ether that is commonly used in organic synthesis. MO-DMDL has several unique properties that make it an attractive compound for use in research, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the hydrolysis of the methoxyoctadecoxymethyl group to release the active compound. The active compound is then able to cross the blood-brain barrier and exert its therapeutic effects.
Effets Biochimiques Et Physiologiques
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to have several biochemical and physiological effects, including its ability to increase the uptake of therapeutic agents in the brain and its potential to reduce inflammation. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents. However, the synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One area of research is the development of new methods for synthesizing 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves several steps, including the protection of the hydroxyl groups on the dioxolane ring and the introduction of the methoxyoctadecoxymethyl group. The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to be an effective means of delivering therapeutic agents to the brain, as it is able to cross the blood-brain barrier. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16725-42-1 |
|---|---|
Nom du produit |
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
Formule moléculaire |
C25H50O4 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
4-(2-methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C25H50O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26-4)20-27-21-24-22-28-25(2,3)29-24/h23-24H,5-22H2,1-4H3 |
Clé InChI |
KHUPGEMYKNAGBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
Synonymes |
4-[[(2-Methoxyoctadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



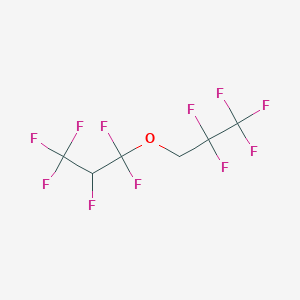
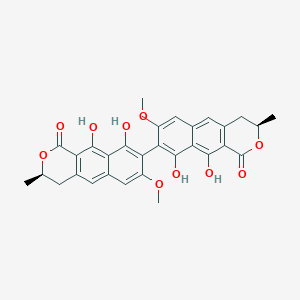
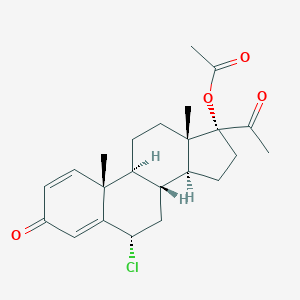
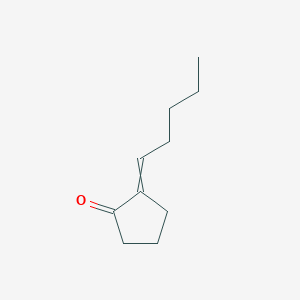
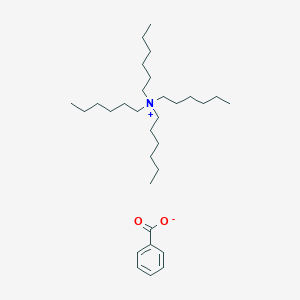
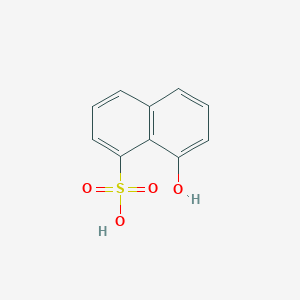
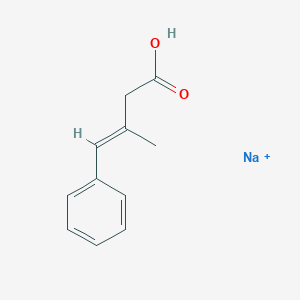
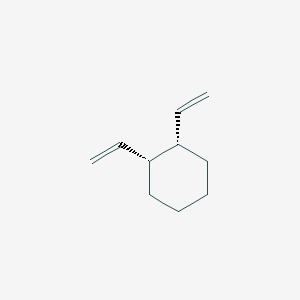
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
